(1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound containing an indole moiety, a piperidine ring, and a 1,2,4-oxadiazole ring. It belongs to a class of compounds known as dual orexin receptor antagonists (DORAs). These compounds are currently being investigated for their potential as therapeutic agents for the treatment of sleep disorders, particularly insomnia [ [] ].
(1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone acts as a dual orexin receptor antagonist [ [] ]. Orexin receptors are G-protein coupled receptors found in the brain that play a crucial role in regulating wakefulness and sleep. By blocking both orexin receptor subtypes (OX1R and OX2R), this compound disrupts the signaling pathways responsible for maintaining wakefulness, promoting the onset and maintenance of sleep. [ [] ]
While no direct applications of (1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone are mentioned in the provided papers, it serves as a representative example of DORAs. This class of compounds is actively being investigated for their potential use in the treatment of insomnia. DORAs, like Suvorexant, have shown promising results in preclinical and clinical studies, demonstrating their ability to improve sleep onset and maintenance without causing significant side effects [ [] ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2